(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

PI3K inhibitor chiral building block X-ray crystallography

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one (CAS 2059155-02-9) is a chiral, non-racemic oxazolidinone heterocycle bearing a gem-difluoromethyl substituent at the 4-position with defined (S) stereochemistry (MW 137.08, C₄H₅F₂NO₂). It serves as the critical chiral building block for GDC-0077 (inavolisib), a clinical-stage, highly selective PI3Kα inhibitor and mutant-p110α degrader currently in Phase III trials for PIK3CA-mutant breast cancer.

Molecular Formula C4H5F2NO2
Molecular Weight 137.086
CAS No. 2059155-02-9
Cat. No. B2416741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
CAS2059155-02-9
Molecular FormulaC4H5F2NO2
Molecular Weight137.086
Structural Identifiers
SMILESC1C(NC(=O)O1)C(F)F
InChIInChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1
InChIKeyKPGYPWXVADQHRR-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one (CAS 2059155-02-9): Chiral Building Block for PI3Kα-Targeted Therapeutics — Procurement & Differentiation Guide


(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one (CAS 2059155-02-9) is a chiral, non-racemic oxazolidinone heterocycle bearing a gem-difluoromethyl substituent at the 4-position with defined (S) stereochemistry (MW 137.08, C₄H₅F₂NO₂) . It serves as the critical chiral building block for GDC-0077 (inavolisib), a clinical-stage, highly selective PI3Kα inhibitor and mutant-p110α degrader currently in Phase III trials for PIK3CA-mutant breast cancer [1]. The compound's difluoromethyl group uniquely functions as a lipophilic hydrogen-bond donor — a property absent in its trifluoromethyl analog — enabling key target engagement interactions confirmed by X-ray co-crystallography (PDB 8AM0) [2].

Why Generic Oxazolidinone Building Blocks Cannot Substitute for (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one in PI3Kα-Targeted Programs


Substituting this compound with the (4R)-enantiomer, the racemate, or the 4-trifluoromethyl analog introduces critical liabilities that are invisible on a superficial structure search. The (4S) configuration is structurally confirmed essential for productive PI3Kα binding — the (4R)-enantiomer (CAS 2306248-14-4) would misposition the difluoromethyl group within the ATP-binding pocket, abolishing the stereospecific interactions required for potency [1]. Replacing -CF₂H with -CF₃ (CAS 1932098-77-5) eliminates the sole hydrogen-bond donor on the oxazolidinone ring; the -CF₂H proton acts as a lipophilic H-bond donor on a scale comparable to thiophenol and aniline, a property that -CF₃ cannot replicate [2]. Furthermore, the racemic mixture (CAS 1781506-68-0) requires chiral resolution or asymmetric synthesis to isolate the active enantiomer, adding cost and reducing atom economy. These distinctions are not theoretical — they are embedded in the clinical candidate GDC-0077, whose >99.5 area% HPLC purity and >300-fold PI3Kα isoform selectivity depend on the precise (4S)-CF₂H configuration [3].

Quantitative Differentiation Evidence: (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one vs. Closest Analogs


Stereochemical Configuration Requirement: (4S)-CF₂H vs. (4R)-CF₂H Enantiomer in PI3Kα Binding

The (4S) configuration is structurally mandatory for PI3Kα inhibitor activity. The X-ray co-crystal structure of GDC-0077 bound to human PI3Kα (PDB 8AM0) confirms that the (4S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl moiety occupies the ATP-binding pocket with the difluoromethyl group oriented toward a specific sub-pocket [1]. The (4R)-enantiomer (CAS 2306248-14-4) would project the -CF₂H group in the opposite direction, disrupting critical binding interactions. In the GDC-0077 synthesis, the (4S)-configured oxazolidinone building block is coupled via a stereocontrolled Ullmann-type reaction; use of the (4R)-enantiomer or racemate would produce diastereomeric impurities requiring separation, with the undesired diastereomer observed at up to 30% in non-optimized batches [2].

PI3K inhibitor chiral building block X-ray crystallography

Hydrogen-Bond Donor Capability: -CF₂H vs. -CF₃ Substituent Differentiation

The -CF₂H group provides one hydrogen-bond donor (the methine proton), a property entirely absent in the -CF₃ analog. Quantitative H-bond donor scale measurements place the difluoromethyl group's donor strength on par with thiophenol, aniline, and amine groups, while trifluoromethyl cannot act as a hydrogen-bond donor at all [1]. For (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one, computed physicochemical data confirm 1 H-bond donor and a balanced LogP of 0.36 . Its trifluoromethyl analog (CAS 1932098-77-5) has 0 H-bond donors and higher lipophilicity, which can increase nonspecific protein binding and reduce metabolic stability. In the context of PI3Kα inhibitor design, the -CF₂H H-bond donor capability was explicitly leveraged for target engagement; SAR studies on related systems have demonstrated that replacing -CF₂H with -CF₃ reduces enzyme inhibitory potency by up to 17-fold due to loss of this H-bond interaction [2].

bioisostere hydrogen bond donor medicinal chemistry

PI3Kα Isoform Selectivity: GDC-0077 (Containing the Target Building Block) vs. Taselisib (GDC-0032)

GDC-0077, whose structure incorporates (4S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl as the chiral cap, achieves PI3Kα IC₅₀ = 0.038 nM with >300-fold selectivity over class I PI3K isoforms β, δ, and γ, and >2,000-fold selectivity over PIK family members including mTOR, DNA-PK, and VPS34 . In contrast, taselisib (GDC-0032) — a structurally related benzoxazepin-oxazolidinone PI3K inhibitor bearing a different oxazolidinone substitution — is only 31-fold selective for PI3Kα over PI3Kβ [1]. This ~10-fold improvement in isoform selectivity window is attributable, in part, to optimized interactions of the (4S)-difluoromethyl oxazolidinone with residues unique to the PI3Kα isoform. In cellular assays, GDC-0077 demonstrated EC₅₀ = 19 nM for inhibition of PI3Kα H1047R mutant in HCC1954 cells, assessed by PRAS40 phosphorylation reduction [2].

PI3K alpha isoform selectivity kinase inhibitor

Mutant-Selective p110α Degradation: GDC-0077 vs. Alpelisib (BYL719) and Other PI3K Inhibitors

GDC-0077 (inavolisib) and taselisib uniquely induce HER2-dependent degradation of mutant p110α protein — the catalytic subunit of PI3Kα — without significantly altering wild-type p110α levels. This mechanism was not observed with other PI3K inhibitors including alpelisib (BYL719), pictilisib (GDC-0941), or GNE-102 [1]. In isogenic SW48 colon cancer cell lines, GDC-0077 and taselisib showed 3-fold greater potency (lower EC₅₀) in PIK3CA-mutant cells (H1047R or E545K) versus wild-type PI3K cells, while GDC-0941 showed comparable EC₅₀ in both backgrounds [1]. This degradation mechanism is linked to the benzoxazepin-oxazolidinone scaffold bearing the (4S)-CF₂H substituent; structurally related analogs with increased α-isoform specificity (GNE-102, GNE-326) and the unrelated chemical class inhibitor BYL719 did not exhibit this potency differential [1]. GDC-0077 showed no cytotoxicity in primary human hepatocytes up to 100 μmol/L [1].

targeted protein degradation mutant selectivity PIK3CA mutation

Synthetic Process Efficiency: Chemoselective Ullmann Coupling of the Chiral CF₂H-Oxazolidinone vs. Earlier Approaches

The (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one building block participates in a chemoselective Cu-catalyzed Ullmann-type coupling with bromoiodoarene intermediates to construct the benzoxazepin-oxazolidinone core of GDC-0077. The optimized process route, featuring two consecutive Cu-catalyzed C-N couplings, delivers the final API in >99.5 area% HPLC purity [1]. Earlier medicinal chemistry routes suffered from moderate yields and poor selectivity in this step. Notably, the Cu-catalyzed N-arylation of L-alanine with the coupled intermediate was found to be exquisitely oxygen-sensitive, generating up to 30% of the undesired diastereomer when not properly controlled [1]. The developed robust, scalable process was specifically designed for multi-kilogram API manufacturing to supply clinical trials, demonstrating the building block's compatibility with industrial-scale synthesis [1]. The patent literature (WO2018109204A1) further describes polymorph forms of the final API, underscoring the importance of building block quality for solid-form consistency [2].

process chemistry C-N coupling API manufacturing

Physicochemical Property Profile: Balanced Lipophilicity and TPSA vs. 4-Substituted Oxazolidinone Analogs

The (4S)-CF₂H oxazolidinone building block presents a calculated LogP of 0.36 and TPSA of 38.33 Ų, with 1 H-bond donor and 4 H-bond acceptor sites (or 2/1 by alternate counting convention) . The 4-methyl analog ((S)-4-methyloxazolidin-2-one, CAS 4042-35-7, MW 101.10) lacks fluorine entirely, providing neither the H-bond donor capability nor the metabolic stability benefits of fluorine substitution . The 4-CF₃ analog (CAS 1932098-77-5, MW 155.08) is more lipophilic and bulkier but cannot donate an H-bond . In drug design contexts, the -CF₂H group functions as a more lipophilic bioisostere of -OH and a similar or less lipophilic bioisostere of -SH and -CH₃, offering a unique balance of polarity and hydrophobicity that -CF₃ cannot achieve [1]. The building block is commercially available at ≥97% purity (Sigma-Aldrich/BLD Pharmatech) and ≥98% purity from multiple suppliers .

lipophilicity TPSA drug-likeness building block selection

High-Value Application Scenarios for (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one Based on Quantitative Evidence


PI3Kα-Targeted Drug Discovery: Synthesis of Isoform-Selective, Mutant-Degrading Inhibitors

Medicinal chemistry teams developing next-generation PI3Kα inhibitors can deploy this building block as the chiral cap motif for benzoxazepin-oxazolidinone scaffolds. The (4S)-CF₂H configuration enables >300-fold PI3Kα selectivity and mutant p110α degradation — a dual mechanism validated clinically with GDC-0077 (inavolisib) [1]. When designing focused libraries around this chemotype, the (4S)-CF₂H oxazolidinone should be used as the preferred building block over the (4R) enantiomer, racemate, or 4-CF₃ analog, as the latter lack the required stereochemistry and/or H-bond donor capacity for target engagement [2][3].

Process Chemistry and API Manufacturing: Multi-Kilogram Synthesis of Clinical Candidates

Process chemistry groups scaling PI3K inhibitor candidates can leverage the validated chemoselective Ullmann coupling conditions developed for this specific building block, which achieved >99.5 area% HPLC purity at multi-kilogram scale [4]. The building block's compatibility with Cu-catalyzed C-N coupling and the defined (S) stereochemistry (which maintains stereochemical integrity through downstream transformations) reduces the risk of diastereomer formation — a known failure mode that generated up to 30% undesired diastereomer in early routes [4]. Procurement specifications should require ≥98% purity and verified enantiomeric excess to ensure process robustness.

Structure-Based Drug Design: Leveraging the -CF₂H Hydrogen Bond in Binding Pocket Engineering

Computational and structural biologists can utilize the PDB 8AM0 co-crystal structure to model the -CF₂H group's hydrogen-bond interaction within the PI3Kα ATP-binding pocket [2]. The difluoromethyl proton acts as a lipophilic H-bond donor, engaging protein residues in a manner that -CF₃ cannot replicate [3]. This interaction can be exploited in scaffold-hopping exercises where the oxazolidinone ring is retained but the benzoxazepin core is varied. The balanced LogP (0.36) and TPSA (38.33 Ų) of the building block provide a favorable starting point for maintaining drug-like properties through subsequent synthetic elaboration.

Quality Control and Reference Standard Programs for Clinical Supply Chains

Analytical development and QC laboratories supporting clinical programs that use this building block (e.g., GDC-0077/inavolisib manufacturing) should establish the (4S)-CF₂H oxazolidinone as a primary reference standard for identity, purity, and chiral purity testing. The compound's defined InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N) and SMILES (C1[C@H](NC(=O)O1)C(F)F) provide unambiguous identity verification. Commercially available material at ≥97-98% purity can serve as a starting point; chiral HPLC or SFC methods should be established to distinguish the (4S) from the (4R) enantiomer (CAS 2306248-14-4) and to quantify enantiomeric purity in incoming lots.

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